molecular formula C14H19N3O5S B2688026 N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide CAS No. 872881-31-7

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide

Cat. No.: B2688026
CAS No.: 872881-31-7
M. Wt: 341.38
InChI Key: SEZNVBDPSBRVHI-UHFFFAOYSA-N
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Description

Pharmacological Relevance of Oxazinan and Benzenesulfonyl Moieties

The 1,3-oxazinan ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique physicochemical properties critical for drug-receptor interactions. Its partial saturation enhances conformational rigidity, improving binding affinity to enzymatic pockets, while the oxygen and nitrogen atoms facilitate hydrogen bonding with biological targets. For instance, 1,3-oxazinan-2-one derivatives have demonstrated inhibitory activity against Mycobacterium tuberculosis by disrupting mycolic acid biosynthesis, a mechanism pivotal for bacterial cell wall integrity.

The benzenesulfonyl group, characterized by a sulfonyl bridge attached to a benzene ring, enhances metabolic stability and solubility. This moiety is widely utilized in sulfonamide-based drugs, where its electron-withdrawing nature modulates the electronic environment of adjacent functional groups, optimizing pharmacokinetic profiles. In hybrid scaffolds, the benzenesulfonyl group synergizes with heterocyclic systems to improve target engagement. For example, benzenesulfonylbenzotriazole derivatives exhibit potent antimicrobial activity by interfering with bacterial DNA gyrase and fungal ergosterol biosynthesis.

The combination of these moieties in N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide creates a bifunctional molecule capable of simultaneous interactions with multiple biological targets. This dual-targeting approach is exemplified by oxazine derivatives of tocotrienols, which suppress breast cancer proliferation via inhibition of AKT/NFκB signaling and cyclin-dependent kinases.

Table 1: Key Pharmacological Properties of Oxazinan and Benzenesulfonyl Moieties

Property 1,3-Oxazinan Ring Benzenesulfonyl Group
Solubility Moderate (polarity from O/N atoms) High (sulfonyl group enhances hydrophilicity)
Metabolic Stability Susceptible to oxidative degradation High (resistant to Phase I metabolism)
Target Interactions Hydrogen bonding, conformational rigidity Electronic modulation, steric bulk

Historical Context in Heterocyclic Drug Design

The evolution of oxazinan derivatives parallels advancements in heterocyclic chemistry. Early work focused on simple oxazine analogs for antimicrobial applications, such as oxazin-2-one derivatives synthesized via condensation of o-aminophenol with maleic anhydride. These compounds laid the groundwork for structural optimization, leading to Mannich bases with enhanced antitubercular activity.

Benzenesulfonyl-containing compounds gained prominence with the discovery of sulfonamide antibiotics in the 1930s. Modern iterations, such as N-benzenesulfonylbenzotriazoles, retain the sulfonyl group’s efficacy while incorporating heterocyclic systems to mitigate resistance. The integration of oxazinan and benzenesulfonyl motifs reflects a shift toward modular drug design, where pre-validated pharmacophores are combined to address polypharmacological challenges.

A landmark study in 2011 demonstrated the utility of 1,3-oxazinan-2-ones as inhibitors of 11β-HSD1, an enzyme implicated in glucocorticoid metabolism and metabolic syndrome. By replacing traditional steroid-based scaffolds with oxazinan rings, researchers achieved nanomolar inhibitory potency (IC₅₀ = 0.8 nM) and >1000× selectivity over 11β-HSD2, underscoring the moiety’s versatility.

Emerging Therapeutic Applications in Oncology and Metabolic Disorders

In oncology, oxazinan-sulfonamide hybrids exploit dual mechanisms of action. Tocotrienol oxazine derivatives, for instance, inhibit breast cancer growth by downregulating cyclin D1/CDK4/6 and inducing p21/p27-mediated cell-cycle arrest. These compounds also suppress pro-survival pathways, including AKT and NFκB, reducing tumor proliferation in murine models. Structural analogs of this compound could similarly target oncogenic kinases or epigenetic regulators.

Metabolic disorders represent another promising avenue. The 1,3-oxazinan-2-one scaffold has been engineered to inhibit 11β-HSD1, a key enzyme in cortisol activation linked to obesity and insulin resistance. Optimized derivatives exhibit picomolar enzymatic activity (IC₅₀ = 0.8 nM) and oral bioavailability >90%, enabling sustained target engagement in adipose tissue. Concurrently, benzenesulfonyl groups enhance blood-brain barrier penetration, a critical factor for central nervous system-targeted therapies.

Table 2: Emerging Applications of Oxazinan-Sulfonamide Hybrids

Application Mechanism of Action Biological Activity
Oncology AKT/NFκB inhibition, cell-cycle arrest 85% tumor growth suppression in mice
Metabolic Disorders 11β-HSD1 inhibition IC₅₀ = 0.8 nM in adipocytes
Antimicrobial Mycolic acid synthesis inhibition MIC = 2.15 μg/mL against Mtb

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-15-13(18)14(19)16-10-12-17(8-5-9-22-12)23(20,21)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZNVBDPSBRVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Ethanediamide Moiety: The final step involves the coupling of the oxazinan derivative with an ethanediamide precursor under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions could target the oxazinan ring or the benzenesulfonyl group, potentially yielding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzenesulfonyl group or the oxazinan ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research has indicated that compounds featuring the oxazinan structure exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of similar compounds can inhibit cell proliferation in human ovarian carcinoma and breast cancer cells . The mechanism often involves the induction of cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer treatment strategies.
  • Antimicrobial Properties
    • The benzenesulfonyl group is known for its role in inhibiting bacterial protein synthesis. Preliminary studies suggest that this compound may act as an antimicrobial agent, potentially leading to new antibiotic developments. The oxazinan structure contributes to its stability and effectiveness against pathogens.
  • Enzyme Inhibition
    • This compound has been explored for its potential to inhibit specific enzymes involved in disease pathways. For example, it may target serine proteases critical in various physiological processes, providing avenues for therapeutic interventions in diseases where these enzymes play a pivotal role .

Case Study 1: Anticancer Activity Evaluation

A study investigated the cytotoxic effects of various oxazinan derivatives on multiple cancer cell lines (MCF-7, A2780). The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. Molecular docking studies further elucidated the binding interactions at the tubulin site, affirming the potential of these compounds as microtubule-targeting agents .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide was tested against a range of bacterial strains. The findings revealed promising activity against resistant strains, suggesting that modifications to the benzenesulfonyl group could enhance efficacy and selectivity against specific pathogens.

Mechanism of Action

The mechanism of action of N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity or alteration of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Key Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Features
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Fluorobenzenesulfonyl, 2-methylpropyl C₁₇H₂₄FN₃O₅S 401.45 Fluorine substitution enhances electronegativity; potential pharmacokinetic modulation.
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azide groups, 4-methylbenzenesulfonyl C₁₂H₁₇N₇O₂S 331.38 High reactivity due to azide groups; used in click chemistry applications.
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride Pyrazole ring, sulfonyl chloride C₁₀H₉ClN₂O₂S 256.71 Electrophilic sulfonyl chloride group enables facile derivatization.

Key Observations :

Substituent Effects :

  • The benzenesulfonyl group in the target compound confers rigidity and enhances π-π stacking interactions compared to the 4-fluorobenzenesulfonyl analog, which introduces electronegativity for improved solubility and metabolic stability .
  • Azide-functionalized sulfonamides (e.g., ) exhibit higher reactivity due to the presence of -N₃ groups, making them suitable for bioorthogonal chemistry, whereas the target compound’s ethanediamide group may favor coordination with metal catalysts.

Synthesis and Characterization :

  • The target compound’s synthesis likely involves substitution reactions similar to those used for azide derivatives (e.g., tosyl group replacement with nucleophiles) .
  • Characterization techniques such as 1H/13C NMR and IR spectroscopy (employed in ) are critical for verifying the oxazinan and sulfonamide moieties.

Functional Group Compatibility :

  • The methyl group on the ethanediamide chain may sterically hinder interactions compared to bulkier substituents (e.g., 2-methylpropyl in ), influencing binding affinity in biological targets.

Biological Activity

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H25N3O5SC_{17}H_{25}N_{3}O_{5}S, with a molecular weight of 383.5 g/mol. The presence of the benzenesulfonyl group and the oxazinan ring contributes to its unique pharmacological profile.

PropertyValue
Molecular FormulaC₁₇H₂₅N₃O₅S
Molecular Weight383.5 g/mol
Structural FeaturesOxazinan ring, benzenesulfonyl group

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzenesulfonyl moiety is known for its ability to form strong interactions with active sites on proteins, which can modulate their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It potentially interacts with cellular receptors that mediate signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research on oxazinonaphthalene derivatives indicated significant cytotoxic effects against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) .

Case Study Findings:

  • Cytotoxicity : Compounds in related studies exhibited IC50 values ranging from 4.47 to 52.8 μM against various cancer cell lines.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that these compounds induced G2/M phase arrest in cancer cells, suggesting a mechanism that disrupts normal cell division .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step chemical reactions that optimize yield and purity. Advanced synthetic methods like continuous flow synthesis are often employed to enhance efficiency.

In Vitro Studies

In vitro studies have shown promising results regarding the biological effects of this compound:

  • Antiproliferative Effects : Significant inhibition of cell proliferation was observed in treated cancer cells.
  • Molecular Docking Studies : These studies suggest potential binding interactions with tubulin, indicating a possible mechanism of action related to microtubule stabilization or destabilization .

Q & A

Basic Research Question

  • NMR Analysis :
    • ¹H NMR : Peaks for methyl groups (δ ~2.8–3.2 ppm), benzenesulfonyl aromatic protons (δ ~7.5–8.0 ppm), and oxazinan ring protons (δ ~3.5–4.5 ppm).
    • ¹³C NMR : Confirm carbonyl (δ ~165–170 ppm) and sulfonyl (δ ~125–135 ppm) carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

What computational methods are recommended for predicting the biological activity of this compound?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes implicated in cancer or inflammation) .
  • QSAR Modeling : Correlate substituent effects (e.g., benzenesulfonyl vs. alkylsulfonyl groups) with antitumor activity using descriptors like logP and polar surface area .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

How should researchers address contradictions in reported antitumor activity data for benzenesulfonyl derivatives?

Advanced Research Question

  • Data Triangulation : Compare results across cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., IC₅₀ variability due to incubation time) .
  • Mechanistic Studies : Use gene expression profiling or proteomics to identify off-target effects that may explain discrepancies .
  • Structural Analogues : Test derivatives with modified sulfonyl or oxazinan groups to isolate contributing factors .

What are the best practices for studying the compound’s stability under physiological conditions?

Advanced Research Question

  • pH-Dependent Degradation : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .
  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free sulfonic acid or oxazinan fragments) .
  • Light/Temperature Sensitivity : Store at 0–6°C in amber vials to prevent sulfonyl group decomposition .

How can researchers design SAR studies to optimize this compound’s pharmacokinetic properties?

Advanced Research Question

  • Substituent Modifications :
    • Benzenesulfonyl group : Replace with heterocyclic sulfonamides to enhance solubility .
    • Oxazinan ring : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
  • In Silico ADME Prediction : Tools like SwissADME to forecast bioavailability, BBB penetration, and CYP450 interactions .

What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Advanced Research Question

  • Impurity Profiling : Use LC-HRMS to detect byproducts (e.g., unreacted acyl chlorides or sulfonic acid derivatives) .
  • Method Validation : Follow ICH guidelines for specificity, LOD/LOQ, and linearity (R² > 0.99) .
  • Internal Standards : Deuterated analogues (e.g., d₃-methyl groups) for accurate quantification .

What mechanistic insights can be gained from studying the compound’s interaction with serum proteins?

Advanced Research Question

  • Fluorescence Quenching : Monitor binding to human serum albumin (HSA) to estimate binding constants (Kₐ ~10⁴–10⁶ M⁻¹) .
  • Circular Dichroism : Detect conformational changes in HSA upon compound binding .
  • Molecular Dynamics Simulations : Model binding pockets and residence times for drug delivery optimization .

Tables for Key Data

Parameter Typical Value Method Reference
Synthetic Yield45–60%Lab-scale reflux
Purity (HPLC)>95%C18 column
LogP (Predicted)2.8–3.5SwissADME
IC₅₀ (Antitumor Activity)10–50 µM (MCF-7 cells)MTT assay

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